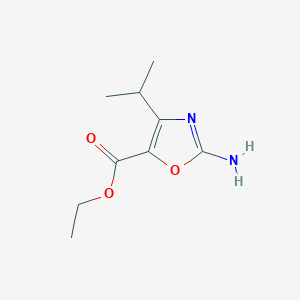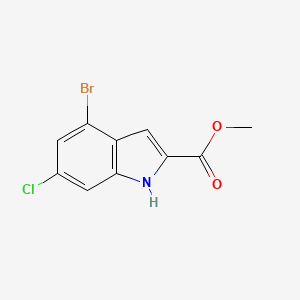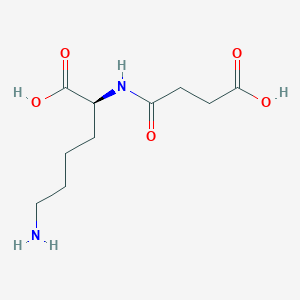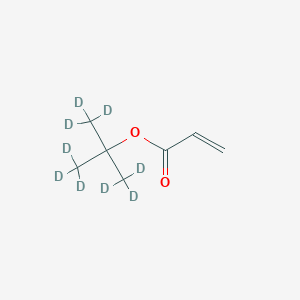
Tert-butyl-d9 acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl-d9 acrylate is a deuterated form of tert-butyl acrylate, where the hydrogen atoms in the tert-butyl group are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties, including its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl-d9 acrylate can be synthesized through the esterification of acrylic acid with tert-butyl-d9 alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl-d9 acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) under the influence of radical initiators.
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Hydrolysis: It can be hydrolyzed to form acrylic acid and tert-butyl-d9 alcohol.
Common Reagents and Conditions
Radical Initiators: Used in polymerization reactions.
Acids and Bases: Used in hydrolysis reactions.
Organometallic Compounds: Used in addition reactions.
Major Products Formed
Poly(this compound): Formed through polymerization.
Acrylic Acid and Tert-butyl-d9 Alcohol: Formed through hydrolysis.
Applications De Recherche Scientifique
Tert-butyl-d9 acrylate is used in various scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of deuterated polymers.
Biology: Used in the study of metabolic pathways involving deuterated compounds.
Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl-d9 acrylate involves its reactivity as an acrylate ester. It can undergo polymerization to form long-chain polymers, which can be used in various applications. The deuterium atoms in the tert-butyl group provide stability and can influence the reactivity and properties of the resulting polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acrylate: The non-deuterated form of tert-butyl-d9 acrylate.
Methyl acrylate: Another acrylate ester with different alkyl group.
Ethyl acrylate: Similar to tert-butyl acrylate but with an ethyl group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and can influence the reactivity and properties of the compound. This makes it valuable in scientific research, particularly in studies involving deuterated compounds.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3/i2D3,3D3,4D3 |
Clé InChI |
ISXSCDLOGDJUNJ-WVZRYRIDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C=C |
SMILES canonique |
CC(C)(C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



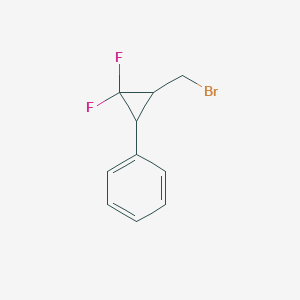

![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)

